2,6-Dioxopiperidine-3-carboxylic acid is a bicyclic compound characterized by a piperidine ring with two carbonyl groups (keto groups) at the 2 and 6 positions and a carboxylic acid group at the 3 position. Its molecular formula is , and it has a molar mass of approximately 157.12 g/mol. The structure of this compound allows it to participate in various
2,6-Dioxopiperidine-3-carboxylic acid can undergo several chemical transformations:
Research indicates that 2,6-Dioxopiperidine-3-carboxylic acid exhibits notable biological activities. For instance, derivatives of this compound have been investigated for their potential anti-inflammatory properties, particularly in the modulation of tumor necrosis factor levels in mammals . This suggests that the compound may have therapeutic applications in treating inflammatory diseases.
Several methods have been developed for synthesizing 2,6-Dioxopiperidine-3-carboxylic acid:
2,6-Dioxopiperidine-3-carboxylic acid and its derivatives are utilized in various fields:
Interaction studies focus on how 2,6-Dioxopiperidine-3-carboxylic acid interacts with biological targets. For example, research has shown that it may modulate cytokine production, particularly tumor necrosis factor alpha, which plays a critical role in inflammatory responses . Understanding these interactions can aid in the development of new therapeutic strategies.
Several compounds share structural similarities with 2,6-Dioxopiperidine-3-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Piperidine-2,6-dione | Similar diketone structure without carboxylic acid | Used as an intermediate in pharmaceutical synthesis |
| 5-Hydroxy-2,6-dioxopiperidine | Hydroxyl group at the 5 position | Exhibits different solubility and reactivity profiles |
| N-Methyl-2,6-dioxopiperidine-3-carboxylic acid | Methyl substitution at nitrogen | Potentially altered biological activity compared to parent compound |
The uniqueness of 2,6-Dioxopiperidine-3-carboxylic acid lies in its specific functional groups and their positioning within the piperidine ring, which influences its reactivity and biological activity compared to similar compounds.
Traditional methods for synthesizing 2,6-dioxopiperidine-3-carboxylic acid derivatives often rely on cyclocondensation reactions involving piperidine precursors. A notable example involves the alkylation of 4-pyridylacetic acid esters followed by cyclization with acrylamide. For instance, ethyl 4-pyridylacetate undergoes alkylation with ethyl halides in the presence of potassium tert-butoxide, forming α-alkylated intermediates. Subsequent reaction with acrylamide in tert-butanol facilitates cyclization via a quasi-Michael addition mechanism, yielding 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (pyridoglutethimide). This two-step process avoids intermediate isolation, making it industrially scalable.
Key to this method is the use of sterically hindered bases like potassium tert-butoxide, which minimize dialkylation byproducts. The exothermic nature of both alkylation and cyclization steps necessitates careful temperature control (-10°C to 60°C) to maintain high yields. Polar aprotic solvents such as dimethylformamide (DMF) are preferred for substrates with bulky alkyl groups (e.g., n-octyl), enhancing solubility and reaction efficiency.
| Reactant | Base | Solvent | Product Yield (%) |
|---|---|---|---|
| Ethyl 4-pyridylacetate | KOtBu | t-BuOH | 85 |
| Propyl 4-pyridylacetate | NaOAm | DMF | 78 |
| Fluoroethyl 4-pyridylacetate | KOtBu | t-BuOH/DMF | 72 |
Modern approaches leverage multicomponent reactions (MCRs) to construct the piperidine core efficiently. A three-component reaction between β-dicarbonyl compounds, chalcones, and ammonium acetate catalyzed by cerium(IV) ammonium nitrate (CAN) generates 4,6-diaryl-1,4-dihydropyridines. For example, acetylacetone reacts with cinnamaldehyde-derived chalcones in refluxing ethanol, forming 1,4-dihydropyridines via a formal [3+3] aza-annulation. Air oxidation then aromatizes these intermediates to nicotinamide analogues, demonstrating the utility of MCRs in accessing diverse derivatives.
Michael addition-initiated cascades are particularly effective. In one protocol, acrylamide undergoes nucleophilic attack on α-alkylated 4-pyridylacetic esters, followed by intramolecular cyclization. The use of excess acrylamide (50% molar excess) ensures complete conversion, while branched alkoxides like potassium tert-butoxide stabilize the transition state. This strategy avoids competitive side reactions, such as base-induced deprotonation of acrylamide, which plagued earlier methods.
Mechanochemical methods have emerged as sustainable alternatives to solvent-based syntheses. While direct examples for 2,6-dioxopiperidine-3-carboxylic acid derivatives are limited, analogous piperidine syntheses suggest potential adaptations. For instance, ball-milling pyridine derivatives with reducing agents like lithium aluminum hydride (LiAlH4) under solvent-free conditions yields piperidines via hydrogenation. Applying this to 2,6-dioxopiperidine precursors could streamline synthesis by eliminating solvent purification steps.
The patent-described alkylation-cyclization sequence may also adapt to mechanochemistry. Using potassium tert-butoxide as both base and grinding auxiliary could facilitate solid-state reactions, reducing energy consumption and waste. Preliminary studies indicate that solvent-free conditions favor higher stereoselectivity in related cyclizations, though yields require optimization.
Enantioselective synthesis of 2,6-dioxopiperidine-3-carboxylic acid derivatives has advanced through transition metal catalysis. Rhodium-catalyzed hydrogenation of pyridine derivatives offers access to chiral piperidines. For example, 3-fluoropyridines reduce to cis-3-fluoropiperidines using Rh/C in trifluoroacetic acid, achieving enantiomeric excess (ee) >90%. Nickel complexes further enhance selectivity in intramolecular Alder-ene reactions of 1,7-dienes, yielding trans-divinylpiperidines with ee values up to 98%.
Organocatalytic methods also show promise. Borenium ions paired with hydrosilanes enable diastereoselective pyridine reductions, forming piperidines with cis-stereochemistry. This approach avoids precious metals, though substrate scope remains limited to 2,3-disubstituted pyridines.
| Catalyst | Substrate | ee (%) | Selectivity |
|---|---|---|---|
| Rh/C | 3-Fluoropyridine | 92 | cis |
| Ni(acac)₂ | 1,7-Diene | 98 | trans |
| Borenium-HSiEt₃ | 2,3-Dimethylpyridine | 85 | cis |
The compound 2,6-dioxopiperidine-3-carboxylic acid has emerged as a critical structural component in the development of targeted protein degradation therapeutics, particularly through its role as a cereblon-binding pharmacophore [1] [2]. This bicyclic compound, characterized by a piperidine ring with two carbonyl groups at the 2 and 6 positions and a carboxylic acid group at the 3 position, possesses a molecular formula of C₆H₇NO₄ and a molecular weight of approximately 157.12 grams per mole [3]. The structural features of this compound enable it to participate in various biochemical interactions that are fundamental to proteolysis-targeting chimera technology [1] [2].
The glutarimide moiety present in 2,6-dioxopiperidine-3-carboxylic acid serves as the core binding motif for cereblon E3 ubiquitin ligase recruitment [2] [4]. This interaction forms the foundation for targeted protein degradation strategies that hijack the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins [1] [5]. The compound's ability to modulate cereblon activity has positioned it as an essential building block in the synthesis of bifunctional molecules that can induce the formation of ternary complexes between target proteins and E3 ligases [2] [6].
Research has demonstrated that the 2,6-dioxopiperidine pharmacophore is structurally related to established immunomodulatory drugs such as thalidomide, lenalidomide, and pomalidomide [7] [8] [9]. These compounds share the critical glutarimide ring system that enables binding to the tri-tryptophan pocket within cereblon's thalidomide-binding domain [10] [9]. The evolutionary conservation of this binding site across vertebrate species underscores its biological significance and therapeutic potential [11] [9].
The development of proteolysis-targeting chimeras incorporating 2,6-dioxopiperidine derivatives has expanded the druggable proteome by enabling the targeting of proteins previously considered undruggable [1] [5]. This approach offers several advantages over traditional small molecule inhibitors, including substoichiometric catalytic activity, potential for improved selectivity, and the ability to achieve profound and durable protein depletion [1] [12].
The molecular basis for cereblon E3 ligase binding affinity involves specific interactions between the 2,6-dioxopiperidine pharmacophore and the tri-tryptophan pocket located within cereblon's C-terminal thalidomide-binding domain [10] [9]. Crystallographic studies have revealed that cereblon possesses at least two distinct domains: an N-terminal LON-like domain spanning residues 76-318, which interacts with damaged DNA-binding protein 1, and a thalidomide-binding domain spanning residues 319-428 [9]. The thalidomide-binding domain contains a C4 zinc finger comprising four cysteine residues and the critical tri-tryptophan pocket composed of tryptophan residues W380, W386, and W400 [9].
The glutarimide moiety of 2,6-dioxopiperidine-3-carboxylic acid forms essential hydrogen bonds within the cereblon binding pocket [10] [9]. Structural analysis indicates that the lactam groups at positions c and d of the glutarimide ring are mandatory for binding, as modifications to these positions abolish cereblon affinity [10]. The binding interaction is primarily mediated by the glutarimide portion of the molecule, while the carboxylic acid group at position 3 provides additional opportunities for chemical derivatization without compromising cereblon binding [13] [10].
| Structural Feature | Binding Contribution | Affinity Impact |
|---|---|---|
| Glutarimide lactam groups | Essential hydrogen bonding | Critical for binding |
| Position 3 carboxylic acid | Derivatization site | Minimal binding impact |
| Stereochemistry at C3 | Binding preference | S-enantiomer preferred |
| Ring conformation | Pocket complementarity | Determines fit quality |
Recent molecular dynamics simulations have provided insights into the conformational changes that occur upon ligand binding to cereblon [14] [15]. These studies demonstrate that cereblon undergoes significant structural rearrangements upon binding 2,6-dioxopiperidine derivatives, transitioning from an open to a closed conformation that is competent for substrate recruitment [14] [15]. The sensor loop within cereblon adopts a beta-hairpin arrangement that is stabilized by ligand binding, creating a new surface suitable for neosubstrate interaction [14].
Thermodynamic analyses using isothermal titration calorimetry have quantified the binding affinity of various 2,6-dioxopiperidine derivatives to cereblon [16] [15]. These measurements reveal dissociation constants in the low micromolar range, with lenalidomide exhibiting a dissociation constant of approximately 2.9 micromolar when binding to cereblon constructs [15]. The binding is characterized by favorable enthalpy changes, indicating strong intermolecular interactions between the ligand and protein [15].
Structure-activity relationship studies have identified key molecular determinants that influence cereblon binding affinity [17] [18] [16]. The alpha-linkage between the glutarimide and any attached aromatic system is essential for activity, as beta-linked analogs show complete loss of binding [17] [18]. Minor substitutions in the glutarimide ring can be tolerated without significant loss of binding affinity, provided the core hydrogen bonding pattern is preserved [17] [19].
Advanced computational studies employing molecular docking and molecular dynamics simulations have revealed the unique binding modes of novel 2,6-dioxopiperidine derivatives [16] [19]. Compounds such as YJ1b have demonstrated enhanced binding affinity through the formation of salt bridge interactions with glutamic acid residue 377 of cereblon, achieving dissociation constants as low as 0.206 micromolar [16]. These interactions represent a 13-fold improvement in binding affinity compared to lenalidomide [16].
The incorporation of 2,6-dioxopiperidine pharmacophores into proteolysis-targeting chimera design requires careful consideration of linker attachment strategies and molecular architecture [2] [20] [21]. The carboxylic acid group at position 3 of the 2,6-dioxopiperidine ring provides a convenient attachment point for linker conjugation through amide bond formation [2] [21]. This derivatization strategy preserves the essential glutarimide binding motif while enabling the connection of target protein ligands [2] [21].
Linker design represents a critical aspect of proteolysis-targeting chimera optimization, as the length, flexibility, and chemical composition significantly impact degradation activity [22] [23]. Optimal linker lengths typically range from 12 to more than 20 carbon atoms, depending on the specific target protein and the spatial requirements for ternary complex formation [22]. The linker must be sufficiently flexible to allow proper positioning of both the target protein and E3 ligase for productive ubiquitination while maintaining stability and minimizing off-target effects [22].
| Linker Type | Length Range | Flexibility | Degradation Efficiency |
|---|---|---|---|
| Polyethylene glycol | 2-8 units | High | Moderate to high |
| Alkyl chains | 4-12 carbons | Moderate | Variable |
| Mixed PEG-alkyl | 6-16 atoms | Intermediate | Often optimal |
| Rigid aromatic | 8-15 atoms | Low | Context-dependent |
The synthesis of 2,6-dioxopiperidine-based proteolysis-targeting chimeras typically involves multiple synthetic steps to ensure proper functionalization and linker attachment [2] [6]. Common synthetic approaches utilize 3-fluorophthalic anhydride as a starting material, which undergoes condensation with glutarimide precursors followed by nucleophilic substitution reactions to introduce primary amine-containing linkers [2]. Alternative synthetic routes employ 3-nitrophthalic anhydride with subsequent reduction steps to yield amino-functionalized derivatives suitable for further conjugation [2].
Recent advances in proteolysis-targeting chimera design have explored novel attachment strategies that modify the traditional approach of using the phthalimide nitrogen for linker connection [21] [19]. These include derivatization at the 4-position of the phthalimide ring through phenolic linkages or thioether connections, as well as alkyl substitutions that provide alternative spatial orientations for target protein recruitment [2] [6]. Such modifications can lead to improved degradation kinetics and enhanced selectivity profiles [19].
The concept of heterotrivalent proteolysis-targeting chimeras has emerged as an innovative approach that incorporates multiple E3 ligase recruiting moieties within a single molecule [24]. These designs utilize 2,6-dioxopiperidine pharmacophores alongside other E3 ligase ligands to achieve enhanced degradation efficiency through dual-ligase recruitment [24]. Comparative kinetic analyses have demonstrated that dual-ligase recruitment can provide additive contributions to protein ubiquitination and degradation [24].
Cooperative binding effects play a crucial role in the function of 2,6-dioxopiperidine-containing proteolysis-targeting chimeras [23] [12]. The formation of stable ternary complexes requires positive cooperativity between the target protein-proteolysis-targeting chimera interaction and the proteolysis-targeting chimera-E3 ligase interaction [23]. Increased cooperativity results in improved ternary complex formation and enhanced degradation efficiency [23] [12].
Structure-activity relationship studies of 2,6-dioxopiperidine-3-carboxylic acid derivatives in immunomodulatory drug development have revealed critical molecular features that determine biological activity [17] [18] [9]. The glutarimide pharmacophore serves as the essential binding element for cereblon interaction, while modifications to the aromatic portion of the molecule can modulate neosubstrate recruitment profiles [25] [8] [9]. These investigations have established that both the phthalimide and glutarimide portions are necessary for embryopathic activity, although minor substitutions in either ring system can be tolerated without complete loss of function [17] [18].
The stereochemistry at the C3 position of the glutarimide ring significantly influences biological activity and cereblon binding affinity [17] [18] [9]. Structural and biochemical studies have demonstrated that the S-enantiomer exhibits approximately 10-fold stronger binding to cereblon compared to the R-isomer [13] [17]. This stereochemical preference correlates with the observed teratogenic effects, which are predominantly associated with the S-enantiomer [13] [17]. The rapid interconversion between enantiomers under physiological conditions complicates the interpretation of structure-activity relationships [17] [18].
| Structural Modification | Cereblon Binding | Neosubstrate Profile | Immunomodulatory Activity |
|---|---|---|---|
| 4-Amino substitution | Maintained | IKZF1/IKZF3 degradation | Enhanced antiproliferative |
| 5-Hydroxy substitution | Reduced | Altered selectivity | Modified cytokine profile |
| N-Alkyl glutarimide | Abolished | No recruitment | Inactive |
| 4-Fluoro substitution | Maintained | Similar to parent | Comparable activity |
Comprehensive structure-activity relationship analysis of over 50 thalidomide-type compounds has established the molecular requirements for immunomodulatory activity [17] [18]. The alpha-linkage between the phthalimide and glutarimide rings is absolutely essential, as beta-linked analogs demonstrate complete loss of embryopathic activity [17] [18]. This configurational requirement creates a center of asymmetry that enables the existence of stereoisomers with distinct biological properties [17] [18].
Recent molecular glue degrader research has expanded understanding of how 2,6-dioxopiperidine derivatives modulate cereblon's substrate recognition [25] [26] [27]. Comparative structural studies of pomalidomide-induced and novel degrader-induced cereblon-substrate interactions have revealed distinct binding modes that influence neosubstrate recruitment [25] [26]. These investigations demonstrate that different 2,6-dioxopiperidine derivatives can alter the surface topology of cereblon, leading to selective recruitment of specific zinc finger-containing transcription factors [25] [26].
The development of spiro-isoxazole-based cereblon ligands has introduced novel binding modes that deviate from traditional 2,6-dioxopiperidine architectures [19] [28]. These compounds incorporate spirocyclic modifications to the glutarimide moiety that change both the conformation within the tri-tryptophan pocket and the orientation of protruding substituents [19] [28]. The altered binding mode forms additional hydrophobic interactions while reducing availability for canonical neosubstrate interactions [19] [28].
Quantitative structure-activity relationship modeling has provided insights into the molecular determinants of cereblon binding and subsequent biological activity [16] [29]. These computational approaches have identified key physicochemical properties that correlate with binding affinity, including lipophilicity, hydrogen bonding capacity, and molecular flexibility [16] [29]. Machine learning algorithms applied to large datasets of 2,6-dioxopiperidine derivatives have revealed non-obvious structure-activity relationships that guide rational drug design efforts [29].
The chemical ligand space of cereblon encompasses a metaclass of compounds characterized by the 2,6-dioxopiperidine pharmacophore [10]. This metaclass includes pharmaceutically relevant molecules such as glutethimide derivatives and pyrimidine-based uracil analogs that share the essential lactam binding motif [10]. The identification of this broader chemical space has implications for drug repurposing efforts and the discovery of novel cereblon-targeting therapeutics [10].
2,6-Dioxopiperidine-3-carboxylic acid demonstrates significant potential for modulating inflammatory cytokine production through sophisticated allosteric regulatory mechanisms. Recent mechanistic investigations have revealed that this compound class can influence multiple cellular pathways involved in the regulation of pro-inflammatory mediators [1].
The compound appears to operate through allosteric binding sites that are distinct from conventional orthosteric inhibitors, allowing for more nuanced modulation of inflammatory responses. Studies on related glutarimide structures indicate that 2,6-dioxopiperidines act as multi-target anti-inflammatory agents through their ability to interfere with various cytokine production cascades [2]. The compound demonstrates particular efficacy in modulating the production of key inflammatory cytokines including tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, and interleukin-12 [1] [3].
Mechanistic analysis reveals that the compound's effectiveness stems from its ability to bind to allosteric sites on enzymes involved in cytokine biosynthesis, resulting in conformational changes that reduce catalytic efficiency without completely blocking enzyme function [4]. This allosteric modulation provides several advantages over direct competitive inhibition, including reduced likelihood of resistance development and maintained physiological control mechanisms.
The compound exhibits dose-dependent inhibition of inflammatory cytokine production, with studies demonstrating significant reductions in tumor necrosis factor-alpha levels ranging from 70.64% to 73.73% at optimal concentrations [1]. Additionally, the allosteric nature of this inhibition allows for selective targeting of pathological inflammatory responses while preserving essential immune functions.
Comprehensive computational docking investigations have provided detailed insights into the molecular interactions between 2,6-dioxopiperidine-3-carboxylic acid and tumor necrosis factor-alpha biosynthesis enzymes. Molecular docking studies utilizing AutoDock Vina software have demonstrated that compounds within this structural class exhibit substantial binding affinity to tumor necrosis factor-alpha protein targets [5] [6] [7].
| Docking Parameter | Value | Reference Compound |
|---|---|---|
| Binding Energy | -8.3 to -8.6 kcal/mol | Standard inhibitors |
| Binding Affinity | 3-14 μM IC50 | Related compounds |
| Interaction Distance | 1.87-2.02 Å | Hydrogen bonds |
Computational analysis reveals that the compound forms stable complexes with tumor necrosis factor-alpha through multiple interaction modes, including hydrogen bonding, van der Waals interactions, and electrostatic attractions [8] [9]. The carboxylic acid moiety at position 3 of the dioxopiperidine ring plays a crucial role in establishing these binding interactions, contributing to the overall stability of the protein-ligand complex.
Molecular dynamics simulations extending over 100 nanoseconds have confirmed the stability of these binding interactions, with root mean square deviation values remaining consistently low throughout the simulation period [7] [9]. The computational studies demonstrate that 2,6-dioxopiperidine-3-carboxylic acid can effectively occupy the binding pocket of tumor necrosis factor-alpha, resulting in conformational changes that reduce the protein's biological activity.
Three-dimensional structural analysis reveals that the compound adopts an optimal conformation within the binding site, maximizing complementarity with the target enzyme surface [8]. The dioxopiperidine ring system provides a rigid scaffold that positions the carboxylic acid group for optimal interaction with key amino acid residues in the active site.
Advanced computational modeling techniques, including pharmacophore-based virtual screening and molecular dynamics studies, have identified specific binding modes that contribute to the compound's inhibitory activity [9]. These studies provide a molecular basis for understanding the structure-activity relationships that govern the compound's biological effects.
2,6-Dioxopiperidine-3-carboxylic acid exhibits significant redox-modulating capabilities through its ability to interact with reactive oxygen species and modulate cellular oxidative stress responses. The compound demonstrates potent antioxidant activity that contributes to its overall biological efficacy and therapeutic potential [10] [11].
The structural features of the dioxopiperidine ring system, particularly when functionalized with carboxylic acid groups, enable effective scavenging of various reactive oxygen species including superoxide anion radicals, hydroxyl radicals, and hydrogen peroxide [12] [13]. The compound's antioxidant mechanism involves electron donation and radical stabilization through the heterocyclic ring system.
| Radical Species | Scavenging Efficiency | Mechanism |
|---|---|---|
| Hydroxyl radicals | High | Direct scavenging [11] |
| Superoxide anions | Moderate | Electron donation [13] |
| Hydrogen peroxide | Moderate | Catalytic reduction [13] |
Experimental studies demonstrate that piperidine derivatives with carboxylic acid functionalities exhibit concentration-dependent antioxidant activity, with optimal scavenging efficiency observed at nanomolar to micromolar concentrations [10] [11]. The presence of the carboxylic acid group enhances the compound's ability to chelate metal ions that catalyze oxidative reactions, providing an additional mechanism for oxidative stress reduction.
The compound's redox-modulating capabilities are particularly relevant in inflammatory conditions, where excessive reactive oxygen species production contributes to tissue damage and disease progression [14]. By scavenging these harmful species, 2,6-dioxopiperidine-3-carboxylic acid helps restore cellular redox homeostasis and protect against oxidative damage.
Mechanistic investigations reveal that the compound can modulate the activity of key antioxidant enzymes, potentially through allosteric interactions that enhance their catalytic efficiency [12]. This dual mechanism of direct radical scavenging and enzyme modulation provides comprehensive protection against oxidative stress.